![molecular formula C16H30Si2 B14618497 [2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane) CAS No. 59877-35-9](/img/structure/B14618497.png)
[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane) is an organic compound characterized by the presence of trimethylsilyl groups attached to a phenylene ring. This compound is notable for its chemical stability and unique structural properties, making it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane) typically involves the reaction of 2-methyl-5-(propan-2-yl)-1,4-dibromobenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
2-Methyl-5-(propan-2-yl)-1,4-dibromobenzene+2(Trimethylsilyl chloride)→[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)+2(Sodium bromide)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane) can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The methyl and isopropyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as lithium aluminum hydride (LiAlH4) or Grignard reagents can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
Substitution: Formation of silyl ethers or other substituted derivatives.
Oxidation: Production of alcohols, ketones, or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane) is used as a precursor for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound’s derivatives have potential applications in medicinal chemistry, particularly in the design of drugs that target specific biological pathways. Its structural features allow for modifications that can enhance biological activity and selectivity.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to undergo various chemical transformations makes it a versatile building block for material science.
Wirkmechanismus
The mechanism by which [2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane) exerts its effects is primarily through its ability to participate in chemical reactions that modify its structure. The trimethylsilyl groups can act as protecting groups, preventing unwanted reactions at specific sites on the molecule. This allows for selective functionalization and the creation of complex molecular architectures.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetramethylsilane (TMS): A simpler compound with similar trimethylsilyl groups but lacking the aromatic ring.
Hexamethyldisilane: Contains two silicon atoms bonded to trimethylsilyl groups, used in similar applications.
Trimethylsilyl Chloride: A reagent used in the synthesis of silyl ethers and other organosilicon compounds.
Uniqueness
[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane) is unique due to its combination of aromatic and aliphatic features, along with the presence of multiple trimethylsilyl groups. This structural complexity provides a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry.
Eigenschaften
CAS-Nummer |
59877-35-9 |
|---|---|
Molekularformel |
C16H30Si2 |
Molekulargewicht |
278.58 g/mol |
IUPAC-Name |
trimethyl-(2-methyl-5-propan-2-yl-4-trimethylsilylphenyl)silane |
InChI |
InChI=1S/C16H30Si2/c1-12(2)14-11-15(17(4,5)6)13(3)10-16(14)18(7,8)9/h10-12H,1-9H3 |
InChI-Schlüssel |
QAXJBNPPLDBGPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1[Si](C)(C)C)C(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


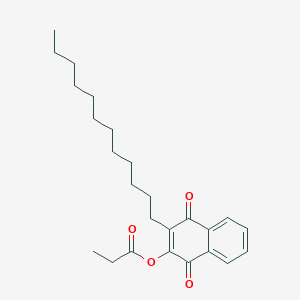
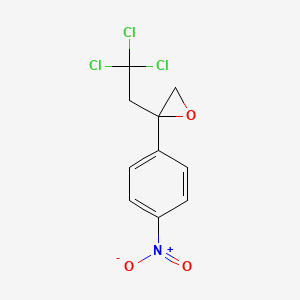
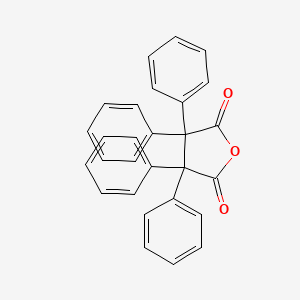
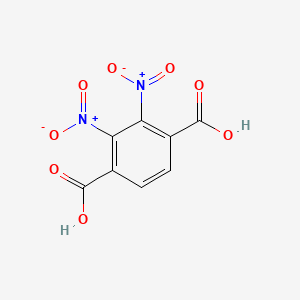
![2,6-Piperidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14618442.png)

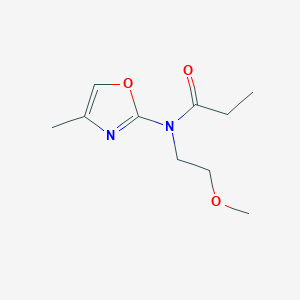
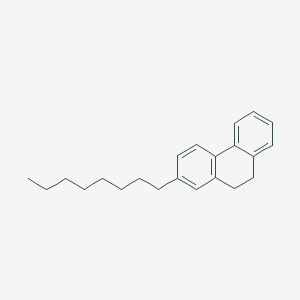
![Methyl 7-{2-[(acetyloxy)methyl]-5-oxopyrrolidin-1-YL}heptanoate](/img/structure/B14618457.png)
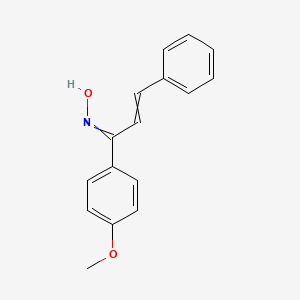
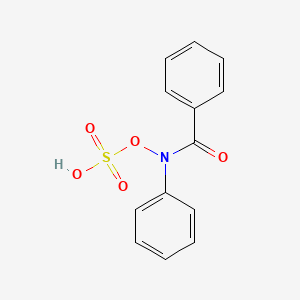

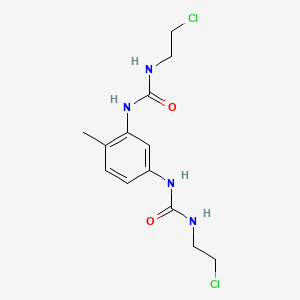
![Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]-](/img/structure/B14618493.png)
